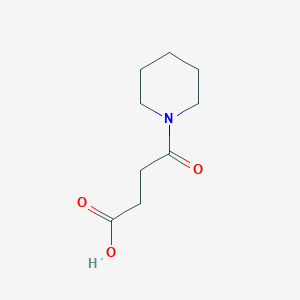

4-Oxo-4-(piperidin-1-yl)butanoic acid

Overview

Description

4-Oxo-4-(piperidin-1-yl)butanoic acid is a compound used for proteomics research . Its molecular formula is C9H15NO3 and it has a molecular weight of 185.22 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a four-carbon chain with a terminal carboxylic acid group and a ketone functional group on the second carbon .Scientific Research Applications

Molecular and Crystal Structure Analysis

4-Oxo-4-(piperidin-1-yl)butanoic acid and its derivatives have been extensively studied for their molecular and crystal structures. For instance, the molecular and crystal structure of a derivative, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, was analyzed using X-ray diffraction, revealing interesting structural features and hydrogen bonding patterns that contribute to the formation of supramolecular structures (Naveen et al., 2016).

Optical Gating of Nanofluidic Devices

This compound has applications in the field of nanotechnology, particularly in optical gating of nanofluidic devices. A related compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, was used to demonstrate the optical gating of synthetic ion channels, showcasing its potential in controlled release, sensing, and information processing (Ali et al., 2012).

Supramolecular Synthon Investigation

Investigations into supramolecular synthons have also been conducted using derivatives of this compound. For example, a study of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid revealed unique supramolecular synthons formed through hydrogen bonds, contributing to the understanding of crystal engineering (PrakashShet et al., 2018).

Electrochemical Studies

Electrochemical behavior of compounds derived from this compound has been explored. For example, novel Mannich bases bearing pyrazolone moiety derived from this compound were studied for their electrochemical properties, providing insights into new materials for electrochemical applications (Naik et al., 2013).

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of derivatives of this compound, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been studied using various techniques. These studies provide valuable information on molecular interactions and properties (Devi et al., 2020).

Stability Studies

Stability studies of related compounds, such as an anti-cancer drug derivative, 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA), reveal crucial information about the stability of these compounds under various conditions, important for pharmaceutical applications (Raghuvanshi et al., 2016).

Oxidation Kinetics

The kinetics and thermodynamics of the oxidation of 4-oxo-4-phenyl butanoic acid, a related compound, were studied, providing insights into the reactivity and stability of these compounds under oxidative conditions (Yogananth & Mansoor, 2015).

Synthesis of Enantiopure Derivatives

The synthesis of enantiopure derivatives of 4-oxo-piperidine, a closely related structure, has been explored. These synthetic approaches are significant for developing pharmaceuticals and other biologically active compounds (Bousquet et al., 1997).

Safety and Hazards

properties

IUPAC Name |

4-oxo-4-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(4-5-9(12)13)10-6-2-1-3-7-10/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBUFGWVLVTFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355165 | |

| Record name | 4-Oxo-4-(piperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4672-17-7 | |

| Record name | 4-Oxo-4-(piperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

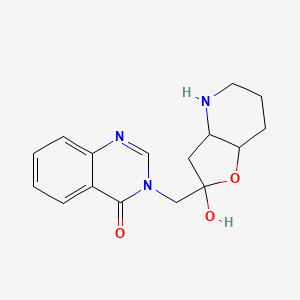

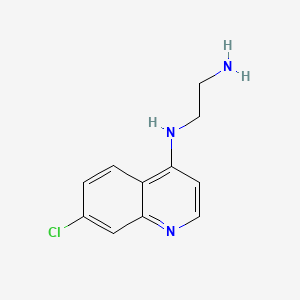

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)